![molecular formula C18H20N2O3 B5821674 4-(4-methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5821674.png)
4-(4-methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-N-3-pyridinyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its structural complexity and potential for varied chemical reactions and properties. Although the specific compound was not directly found in the literature, related compounds have been synthesized and studied, providing insights into possible synthetic routes, structural characteristics, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, nucleophilic substitution reactions, and ester hydrolysis. For example, related pyrazole and pyran derivatives were synthesized through reactions involving aromatic aldehydes, cyclic 1,3-diketones, and arylamines, highlighting the complexity and versatility of synthetic approaches that could be applied to our compound of interest (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been elucidated using X-ray crystallography, revealing crucial information about their conformation, intermolecular interactions, and crystal packing. Such analysis shows that these compounds often crystallize in specific space groups with detailed hydrogen bonding and molecular interactions that contribute to their stability and properties (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds include cycloaddition, acylation, and Michael addition, among others. These reactions are pivotal for the synthesis of various derivatives and understanding the chemical behavior of the core structure. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines from carboxamides demonstrates the reactivity of similar compounds under certain conditions, leading to products with potential biological activities (Hassan et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
Similar compounds have been found to inhibit egfr and vegfr-2 . These compounds may interact with the active sites of these receptors, inhibiting their function and thus potentially slowing the progression of diseases such as cancer .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to egfr and vegfr-2 . These pathways are crucial in cell proliferation and angiogenesis, and their inhibition could lead to decreased tumor growth .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good bioavailability and could be effectively distributed and metabolized in the body .
Result of Action
Similar compounds have been found to inhibit egfr and vegfr-2, which could potentially slow the progression of diseases such as cancer .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications. If it’s intended to be a drug, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-pyridin-3-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-6-4-14(5-7-16)18(8-11-23-12-9-18)17(21)20-15-3-2-10-19-13-15/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYWOHWAWHQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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